molecular formula C31H46O7 B14087745 27-Oxo-fusidicAcid

27-Oxo-fusidicAcid

Cat. No.: B14087745
M. Wt: 530.7 g/mol
InChI Key: OZMOUWFCJHVIQT-WAPPFHEHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 27-Oxo-fusidic Acid involves the oxidation of fusidic acid. The reaction typically requires specific oxidizing agents and controlled conditions to ensure the selective formation of the 27-oxo derivative .

Industrial Production Methods: Industrial production of 27-Oxo-fusidic Acid is generally carried out through large-scale fermentation processes, followed by chemical modification. The fermentation process involves the use of specific bacterial strains that produce fusidic acid, which is then chemically modified to obtain 27-Oxo-fusidic Acid .

Chemical Reactions Analysis

Types of Reactions: 27-Oxo-fusidic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

27-Oxo-fusidic Acid has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for synthesizing other complex molecules.

    Biology: The compound is studied for its role in inhibiting protein synthesis in prokaryotes.

    Medicine: Research is ongoing to explore its potential as an antibiotic and its effectiveness against various bacterial strains.

    Industry: It is used in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 27-Oxo-fusidic Acid involves the inhibition of protein synthesis in prokaryotes. It specifically targets the ribosome-dependent activity of G factor and translocation of peptidyl-tRNA. This inhibition prevents the synthesis of essential proteins, leading to the bacteriostatic effect .

Comparison with Similar Compounds

    Fusidic Acid: The parent compound, known for its antibiotic properties.

    16-O-deacetylfusidic acid lactone: A derivative with similar biological activity.

    24,25-Dihydroxyfusidic Acid: Another derivative with unique properties

Uniqueness: 27-Oxo-fusidic Acid stands out due to its specific inhibition mechanism and its potential for further chemical modification. Its unique structure allows for the formation of various derivatives, each with distinct properties and applications .

Properties

Molecular Formula

C31H46O7

Molecular Weight

530.7 g/mol

IUPAC Name

(E,2Z)-2-[(3R,4S,8S,9R,10S,11R,13S,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methyl-7-oxohept-5-enoic acid

InChI

InChI=1S/C31H46O7/c1-17(16-32)8-7-9-20(28(36)37)26-22-14-24(35)27-29(4)12-11-23(34)18(2)21(29)10-13-30(27,5)31(22,6)15-25(26)38-19(3)33/h8,16,18,21-25,27,34-35H,7,9-15H2,1-6H3,(H,36,37)/b17-8+,26-20-/t18-,21?,22+,23+,24+,25-,27+,29-,30-,31-/m0/s1

InChI Key

OZMOUWFCJHVIQT-WAPPFHEHSA-N

Isomeric SMILES

C[C@@H]1[C@@H](CC[C@]2(C1CC[C@]3([C@@H]2[C@@H](C[C@H]\4[C@@]3(C[C@@H](/C4=C(/CC/C=C(\C)/C=O)\C(=O)O)OC(=O)C)C)O)C)C)O

Canonical SMILES

CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C=O)C(=O)O)OC(=O)C)C)O)C

Origin of Product

United States

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